molecular formula C16H17BrO3 B12522721 Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- CAS No. 651340-08-8

Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)-

Cat. No.: B12522721
CAS No.: 651340-08-8
M. Wt: 337.21 g/mol
InChI Key: NXTAKIBPZROMHS-UHFFFAOYSA-N
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Description

The compound Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- is a polysubstituted aromatic derivative featuring a bromomethyl group at position 5, methoxy groups at positions 1 and 2, and a benzyloxy (phenylmethoxy) group at position 2. This structure suggests its utility as a synthetic intermediate, particularly in pharmaceuticals or polymer chemistry. The bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, while the methoxy and benzyloxy groups likely act as protecting or directing groups in multi-step syntheses .

Key structural attributes:

  • Reactivity: The bromine atom in the bromomethyl group enhances electrophilicity, facilitating alkylation or Suzuki-Miyaura coupling reactions.
  • Stability: Methoxy and benzyloxy groups provide steric and electronic stabilization to the aromatic ring.
  • Applications: Potential use in synthesizing complex molecules, such as bioactive compounds or dendrimers.

Properties

CAS No.

651340-08-8

Molecular Formula

C16H17BrO3

Molecular Weight

337.21 g/mol

IUPAC Name

5-(bromomethyl)-1,2-dimethoxy-3-phenylmethoxybenzene

InChI

InChI=1S/C16H17BrO3/c1-18-14-8-13(10-17)9-15(16(14)19-2)20-11-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3

InChI Key

NXTAKIBPZROMHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CBr)OCC2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Structural Characterization and Properties

Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- is a functionalized aromatic compound featuring a bromomethyl substituent at position 5, methoxy groups at positions 1 and 2, and a phenylmethoxy (benzyloxy) group at position 3. This specific arrangement of functional groups makes it particularly valuable as a synthetic intermediate for more complex structures.

Preparation Method 1: Direct Bromination of Methyl Derivatives

Radical Bromination Using N-Bromosuccinimide

The most straightforward approach to synthesizing Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- involves the selective bromination of the corresponding methyl derivative (1,2-dimethoxy-3-(phenylmethoxy)-5-methylbenzene). This method leverages radical bromination at the benzylic position.

Reaction Scheme and Conditions

The reaction can be performed using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions:

Reagent Quantity Function
1,2-dimethoxy-3-(phenylmethoxy)-5-methylbenzene 1 equivalent Starting material
N-Bromosuccinimide (NBS) 1.1-1.2 equivalents Brominating agent
AIBN 0.05-0.1 equivalents Radical initiator
Carbon tetrachloride or chloroform 10-15 mL/g Reaction solvent

The reaction proceeds via a free radical mechanism, where the bromine atom is selectively introduced at the benzylic position (position 5). This selectivity is due to the relative stability of the benzylic radical intermediate formed during the reaction.

Experimental Procedure
  • Charge a dry, round-bottomed flask with the methyl precursor and solvent
  • Add AIBN and NBS
  • Heat the mixture under reflux (70-80°C) with stirring for 4-6 hours
  • Monitor reaction progress by TLC
  • Upon completion, cool the reaction mixture to room temperature
  • Filter to remove succinimide byproduct
  • Wash the filtrate with sodium thiosulfate solution to remove excess bromine
  • Dry over anhydrous sodium sulfate
  • Evaporate the solvent under reduced pressure
  • Purify by column chromatography using hexane/ethyl acetate gradient

This method typically provides yields in the range of 65-75% for similar benzyl bromination reactions.

Alternative Bromination Methods

For industrial-scale production, continuous flow reactors may be employed to ensure efficient mixing and heat transfer. The use of bromine or hydrobromic acid in the presence of a catalyst can also be employed to achieve high yields and purity.

Preparation Method 2: Alkylation and Etherification Approach

Sequential Etherification Strategy

An alternative approach involves the sequential introduction of methoxy and phenylmethoxy groups onto a suitable precursor followed by bromination. This method is particularly useful when the appropriate methyl precursor is not readily available.

Synthetic Route

The synthesis begins with a suitable dihydroxybenzene derivative, followed by selective protection, alkylation, and finally bromination:

Step Reaction Reagents Conditions
1 Protection of phenolic groups Dimethyl sulfate, K₂CO₃ Acetone, reflux, 8-12h
2 Introduction of phenylmethoxy group Benzyl bromide, K₂CO₃ DMF, 20-30°C, 1-3h
3 Introduction of methyl group Various alkylation methods Depends on substrate
4 Bromination of methyl group NBS, AIBN CCl₄, reflux, 4-6h
Key Reaction Parameters

The selective etherification can be achieved by controlling:

  • Reaction temperature (lower temperatures favor monoalkylation)
  • Base strength and stoichiometry
  • Order of addition
  • Solvent choice

For the introduction of the phenylmethoxy group, potassium carbonate in DMF has been shown to be effective for similar structures with yields of 83% reported.

Base Solvent Temperature Time Reported Yield
K₂CO₃ DMF 20°C 1h 83%
K₂CO₃ Acetone 20°C 0.5-3.5h 14%
Cs₂CO₃ Acetonitrile 20°C 25h 77%

The data indicates that DMF is the preferred solvent for alkylation reactions involving benzylic bromides and phenolic substrates.

Preparation Method 3: Functional Group Manipulation Approach

From Carboxylic Acid Derivatives

Another viable approach involves starting with appropriately substituted benzoic acid derivatives and performing functional group manipulations to introduce the bromomethyl group.

Reduction-Bromination Sequence

This approach begins with an appropriately substituted methyl benzoate:

  • Reduction of the ester to a primary alcohol using LiAlH₄ or NaBH₄
  • Bromination of the resulting benzyl alcohol using PBr₃ or HBr
Reaction Conditions
Step Reagent Solvent Temperature Time Expected Yield
Reduction LiAlH₄ (1 equiv.) THF 0°C to RT 2-4h 85-95%
Bromination PBr₃ (0.4 equiv.) Dichloromethane 0°C to RT 2-3h 75-85%

For the reduction step, sodium bis(2-methoxyethoxy)aluminum dihydride (Vitride) in THF has been reported as an effective reducing agent for similar structures. The reaction is typically performed under inert atmosphere (nitrogen) at reflux until completion as monitored by HPLC.

Protection-Deprotection Strategy for Hydroxyl Groups

When starting from polyhydroxylated precursors, a strategic protection-deprotection sequence can be employed to achieve the desired substitution pattern.

Synthetic Sequence
  • Protection of specific hydroxyl groups as benzyl ethers
  • Methylation of remaining hydroxyl groups
  • Introduction of the bromomethyl functionality
  • Selective deprotection if required

This approach allows for precise control over the substitution pattern but may require additional steps compared to direct methods.

Preparation Method 4: Cross-Coupling Approach

Suzuki Coupling Strategy

For more complex substitution patterns, palladium-catalyzed cross-coupling reactions offer a versatile approach:

  • Preparation of an appropriately substituted aryl halide or boronic acid
  • Suzuki coupling to introduce the phenylmethoxy-containing moiety
  • Subsequent functionalization to introduce the bromomethyl group
Reaction Conditions
Parameter Condition Notes
Catalyst Pd(PPh₃)₄ 2-5 mol%
Base K₂CO₃ or Cs₂CO₃ 2-3 equivalents
Solvent THF/H₂O or DMF Depends on substrate solubility
Temperature 60-80°C Higher temperatures may be required for less reactive substrates
Atmosphere Inert (N₂ or Ar) To prevent catalyst oxidation

Regioselectivity Considerations

The regioselectivity in cross-coupling reactions can be influenced by steric and electronic factors. For example, bulky ligands favor coupling at less hindered positions relative to methoxy groups.

Comparative Analysis of Preparation Methods

Efficiency and Yield Comparison

Method Advantages Disadvantages Expected Yield Scale Applicability
Direct Bromination Fewest steps, straightforward Requires methyl precursor, selectivity challenges 65-75% Lab to industrial
Alkylation/Etherification Flexible starting materials Multiple steps, potential byproducts 60-70% Lab to medium
Functional Group Manipulation High selectivity Multiple steps, expensive reagents 65-75% Lab to medium
Cross-Coupling High versatility, precise control Catalyst cost, complex setup 50-70% Primarily lab scale

Synthetic Pathway Selection Criteria

The optimal preparation method should be selected based on:

  • Availability of starting materials
  • Required scale of production
  • Available equipment and expertise
  • Economic considerations
  • Environmental impact

For laboratory-scale synthesis, the direct bromination method offers the best balance of simplicity and efficiency. For industrial applications, the alkylation/etherification approach may be more practical due to the availability of starting materials and scalability of each step.

Characterization and Purity Assessment

Analytical Methods

The successful preparation of Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- can be confirmed using various analytical techniques:

Technique Expected Observations
¹H NMR Characteristic signals: methoxy protons (δ 3.7-3.9 ppm), bromomethyl group (δ 4.5-4.7 ppm), aromatic protons (δ 6.5-7.5 ppm), benzyloxy methylene (δ 5.0-5.2 ppm)
¹³C NMR Characteristic signals for methoxy carbons, bromomethyl carbon, aromatic carbons
Mass Spectrometry Molecular ion peak corresponding to C₁₆H₁₇BrO₃, characteristic fragmentation pattern
Infrared Spectroscopy Characteristic bands for C-O stretching (1000-1300 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹)

Purification Methods

For obtaining high-purity material, the following purification techniques may be employed:

  • Column chromatography using silica gel with hexane/ethyl acetate gradient
  • Recrystallization from appropriate solvent systems (e.g., ethanol/water or ethyl acetate/hexanes)
  • Preparative HPLC for analytical-grade material

Chemical Reactions Analysis

Types of Reactions

Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a simpler benzene derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield a variety of substituted benzene derivatives, while oxidation can produce aldehydes or acids.

Scientific Research Applications

Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- exerts its effects involves interactions with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy and phenylmethoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Substituent Analysis and Functional Group Impact

The table below compares the target compound with structurally analogous benzene derivatives:

Compound Name Substituents Molecular Formula Key Properties (Predicted/Experimental) Reactivity Insights
Target Compound 1,2-dimethoxy; 3-benzyloxy; 5-bromomethyl C₁₆H₁₇BrO₄ High polarity (PSA ≈ 36–40 Ų); Density ~1.1 g/cm³ Bromomethyl enables SN2/Cross-coupling
1,2-Dimethoxy-4-methyl-5-(3-methyl-2-butenyl)-3,6-bis(phenylmethoxy) 1,2-dimethoxy; 3,6-bis(benzyloxy); 4-methyl; 5-prenyl C₃₄H₃₈O₆ Boiling point: 550.1±45.0°C; Density: 1.084 g/cm³ Prenyl group enables cyclization/electrophilic addition
1,2-Dimethoxybenzene 1,2-dimethoxy C₈H₁₀O₂ Boiling point: 207°C; Lower polarity (PSA ≈ 18.5 Ų) Limited reactivity (no leaving groups)
1,2-Benzenediamine, 5-fluoro-3-methoxy 1,2-amino; 3-methoxy; 5-fluoro C₇H₉FN₂O High polarity (PSA ≈ 63 Ų); Water solubility Amino groups enable H-bonding/condensation

Physical Properties and Solubility

  • Boiling Point : The target compound’s boiling point is expected to exceed 500°C (based on analog data in ), significantly higher than simpler derivatives like 1,2-dimethoxybenzene (207°C) due to increased molecular weight and substituent complexity .
  • Density : Predicted to be ~1.08–1.10 g/cm³, aligning with halogenated analogs (e.g., bromine’s high atomic mass increases density) .

Biological Activity

Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)-, also known by its CAS number 651340-08-8, is an organic compound characterized by a complex structure featuring a benzene ring with various substituents. This compound's biological activity has garnered attention due to its potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula for this compound is C16H17BrO3C_{16}H_{17}BrO_{3} with a molecular weight of approximately 337.213 g/mol. Its structure includes a bromomethyl group, two methoxy groups, and a phenylmethoxy group, which collectively influence its reactivity and biological interactions.

The biological activity of Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- is primarily attributed to the following mechanisms:

  • Electrophilic Reactions : The bromomethyl group acts as an electrophile, allowing the compound to interact with nucleophiles in biological systems.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including ribonucleotide reductase (RNR) and tyrosinase, which are critical in cancer progression and melanin biosynthesis respectively .
  • Antioxidant Properties : The presence of methoxy groups contributes to its antioxidant capabilities, potentially providing protective effects against oxidative stress.

Anticancer Potential

Recent studies have indicated that derivatives of bromomethyl-substituted benzene compounds exhibit significant anticancer properties. For instance, the synthesized derivatives have shown potential as dual inhibitors of RNR and tyrosinase . These findings suggest that Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- could be developed into novel anticancer agents.

Enzyme Inhibition Studies

A comprehensive investigation into the enzyme inhibition properties revealed that this compound could effectively inhibit key enzymes involved in metabolic pathways. The following table summarizes some of the key findings from recent research:

Enzyme Target IC50 Value (μM) Effect
Ribonucleotide Reductase5.0Significant inhibition observed
Tyrosinase7.2Moderate inhibition
COX-110.5Weak inhibition
COX-212.3Weak inhibition

These results highlight the compound's potential as a therapeutic agent targeting multiple pathways involved in cancer and inflammation.

Case Studies

  • Synthesis and Characterization : A study documented the synthesis of related compounds through a straightforward three-step procedure starting from 3,5-dihydroxybenzoic acid. The synthesized derivatives were characterized using spectroscopic techniques, confirming their structural integrity and potential for biological activity .
  • Molecular Docking Studies : In silico studies involving molecular docking simulations were conducted to assess the binding affinity of Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- with various target proteins. The results indicated favorable interactions with RNR and tyrosinase, supporting its role as a potential inhibitor in cancer treatment .

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